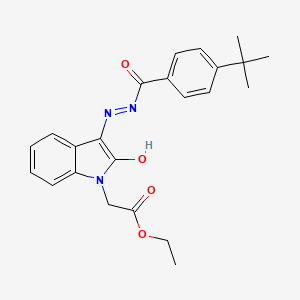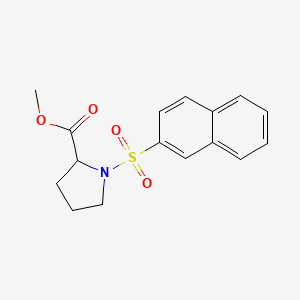
(Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-(2-(4-(叔丁基)苯甲酰基)腙)-2-氧代吲哚啉-1-基)乙酸乙酯是一种合成的有机化合物,其结构复杂,包括吲哚啉酮核心、腙键和叔丁基苯甲酰基。
准备方法
合成路线和反应条件
(Z)-2-(3-(2-(4-(叔丁基)苯甲酰基)腙)-2-氧代吲哚啉-1-基)乙酸乙酯的合成通常涉及多个步骤:
吲哚啉酮核心的形成: 吲哚啉酮核心可以通过费歇尔吲哚合成制备,其中苯肼在酸性条件下与酮反应。
腙键的引入: 腙键通过在合适的溶剂(如乙醇)中,在回流条件下使吲哚啉酮衍生物与 4-(叔丁基)苯甲酰肼反应形成。
酯化: 最后一步是在碳酸钾等碱的存在下,使中间产物与溴乙酸乙酯酯化。
工业生产方法
这种化合物的工业生产可能遵循类似的合成路线,但在更大的规模上,利用连续流反应器优化反应条件并提高产率。使用自动化系统精确控制温度、压力和试剂添加对于工业生产至关重要。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在吲哚啉酮核心上,导致形成醌衍生物。
还原: 腙键的还原可以生成相应的肼衍生物。
取代: 酯基可以参与亲核取代反应,其中乙基被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要产物
氧化: 醌衍生物。
还原: 肼衍生物。
取代: 根据所用亲核试剂的不同,会生成各种取代的酯。
科学研究应用
化学
在化学领域,(Z)-2-(3-(2-(4-(叔丁基)苯甲酰基)腙)-2-氧代吲哚啉-1-基)乙酸乙酯用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机理并开发新的合成方法。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而被研究。其结构特征表明它可能与各种生物靶标相互作用,使其成为药物发现和开发的候选者。
医药
在医药领域,该化合物因其潜在的治疗特性而被研究。其形成稳定的腙键的能力使其成为开发前药的候选者,前药可以在体内被激活以释放活性药物成分。
工业
在工业领域,由于其稳定性和反应性,该化合物可用于开发新材料,例如聚合物和涂料。
作用机制
(Z)-2-(3-(2-(4-(叔丁基)苯甲酰基)腙)-2-氧代吲哚啉-1-基)乙酸乙酯的作用机制涉及其通过腙和吲哚啉酮部分与分子靶标的相互作用。这些相互作用可以调节各种生化途径,可能导致治疗效果。确切的分子靶标和途径正在进行研究中。
相似化合物的比较
类似化合物
- 2-(3-(2-(4-甲基苯甲酰基)腙)-2-氧代吲哚啉-1-基)乙酸乙酯
- 2-(3-(2-(4-氯苯甲酰基)腙)-2-氧代吲哚啉-1-基)乙酸乙酯
- 2-(3-(2-(4-氟苯甲酰基)腙)-2-氧代吲哚啉-1-基)乙酸乙酯
独特性
(Z)-2-(3-(2-(4-(叔丁基)苯甲酰基)腙)-2-氧代吲哚啉-1-基)乙酸乙酯的独特性在于叔丁基的存在,它赋予空间位阻并影响化合物的反应性和稳定性。这种结构特征会影响其与生物靶标的相互作用及其整体药代动力学特性。
通过了解该化合物的详细合成、反应、应用和机制,研究人员可以进一步探索其在各个科学领域的潜力。
属性
CAS 编号 |
461710-19-0 |
|---|---|
分子式 |
C23H25N3O4 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
ethyl 2-[3-[(4-tert-butylbenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C23H25N3O4/c1-5-30-19(27)14-26-18-9-7-6-8-17(18)20(22(26)29)24-25-21(28)15-10-12-16(13-11-15)23(2,3)4/h6-13,29H,5,14H2,1-4H3 |
InChI 键 |
NXFLUWVPBTUKOC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)




![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)

![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)

![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)



